1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a urea linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyaniline with isocyanates to form the urea linkage. The thiophen-2-yl-pyridin-3-yl moiety can be introduced through a series of coupling reactions involving thiophene and pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea
- 1-(2-Methoxyphenyl)-3-((2-thiophenyl)methyl)urea
- 1-(2-Methoxyphenyl)-3-(thiophen-2-yl)urea
Uniqueness
1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-8-3-2-7-14(15)21-18(22)20-12-13-6-4-10-19-17(13)16-9-5-11-24-16/h2-11H,12H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLIECRRRASCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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